C-Terminal Amidation Enhances µ-Opioid Receptor Binding Affinity 4.1-Fold
C-terminal amidation of L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine (Bilaid A) yields Bilaid A1, which exhibits a 4.1-fold increase in binding affinity for the human µ-opioid receptor. The Ki values were determined in HEK293 cell membranes expressing the human receptor [1][2].
| Evidence Dimension | Binding Affinity (Ki) for human µ-opioid receptor (MOPr) |
|---|---|
| Target Compound Data | Ki = 3.1 µM (3,100 nM) |
| Comparator Or Baseline | Bilaid A1 (C-terminal amide): Ki = 750 nM |
| Quantified Difference | 4.1-fold increase in affinity |
| Conditions | HEK293 cell membranes expressing human MOPr; radioligand binding assay using [³H]DAMGO |
Why This Matters
This head-to-head comparison demonstrates that even a minor structural modification (C-terminal acid to amide) significantly impacts binding affinity, making Bilaid A the essential control compound for structure-activity relationship studies on this peptide scaffold.
- [1] Dekan, Z., Sianati, S., Yousuf, A., Sutcliffe, K. J., Christie, M. J., & Vetter, I. (2019). A tetrapeptide class of biased analgesics from an Australian fungus targets the µ-opioid receptor. Proceedings of the National Academy of Sciences, 116(44), 22353-22358. View Source
- [2] GlpBio. (n.d.). Bilaid A1 (H-FVVF-NH2, H-L-Phe-D-Val-L-Val-D-Phe-NH2) Product Datasheet. Catalog No. GC46927. View Source
